molecular formula C12H14N2O2 B555742 alpha-Methyltryptophan CAS No. 16709-25-4

alpha-Methyltryptophan

Cat. No.: B555742
CAS No.: 16709-25-4
M. Wt: 218.25 g/mol
InChI Key: ZTTWHZHBPDYSQB-LBPRGKRZSA-N
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Mechanism of Action

Alpha-Methyltryptophan, also known as (S)-2-Amino-3-(1H-indol-3-yl)-2-methylpropanoic acid, is a derivative of the essential amino acid tryptophan . This compound has been studied for its potential therapeutic effects and its role in various biochemical pathways .

Target of Action

This compound primarily targets the serotonergic system in the brain . It is known to interact with the amino acid transporter ATBo, whose expression is upregulated in cancer .

Mode of Action

This compound is a poor substrate for monoamine oxidase A due to the methyl substituent at the alpha carbon . This property prolongs its half-life, allowing it to reach the brain and enter the central nervous system . Once in the brain, it is converted to alpha-methylserotonin .

Biochemical Pathways

Tryptophan, the parent compound of this compound, is metabolized via three pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway . This compound is involved in the serotonin pathway, where it is converted to alpha-methylserotonin .

Pharmacokinetics

This compound is known to provide substantive amounts of alpha-methylserotonin to the brain for many days . .

Result of Action

The conversion of this compound to alpha-methylserotonin in the brain can influence the serotonergic system . This could potentially have effects on mood, sleep, appetite, and other physiological functions regulated by serotonin.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, acute stress may increase brain tryptophan availability, potentially affecting the action of this compound

Biochemical Analysis

Biochemical Properties

Alpha-Methyltryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a vital role in the regulation of mood, sleep, appetite, and other functions . It is a substrate for the enzyme tryptophan hydroxylase, which converts it into 5-hydroxytryptophan, a precursor of serotonin . The interaction between this compound and these enzymes is crucial for maintaining the balance of serotonin in the brain .

Cellular Effects

The effects of this compound on cells are primarily related to its role in serotonin synthesis. By influencing the production of serotonin, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, serotonin is known to regulate cell growth and differentiation, and it also plays a role in the function of immune cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes involved in serotonin synthesis. It is a substrate for tryptophan hydroxylase, which converts it into 5-hydroxytryptophan . This conversion is a key step in the synthesis of serotonin, and it is regulated by various factors, including the availability of this compound and the activity of tryptophan hydroxylase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its conversion into 5-hydroxytryptophan by tryptophan hydroxylase can be influenced by various factors, including the concentration of this compound and the activity of the enzyme . Long-term studies have shown that changes in these factors can lead to alterations in serotonin synthesis and, consequently, in the effects of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, low doses may have minimal effects on serotonin synthesis, while high doses can lead to a significant increase in the production of this neurotransmitter . High doses of this compound can also lead to adverse effects, such as serotonin syndrome, a condition characterized by symptoms like agitation, restlessness, confusion, and rapid heart rate .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis. It is converted into 5-hydroxytryptophan by the enzyme tryptophan hydroxylase, and this product is then converted into serotonin by the enzyme aromatic L-amino acid decarboxylase . These reactions are part of the larger metabolic pathway of tryptophan metabolism, which also involves other enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function. It is transported into cells via amino acid transporters, and once inside the cell, it is distributed to various compartments where it can be converted into 5-hydroxytryptophan . The distribution of this compound can influence its availability for serotonin synthesis and, consequently, its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is converted into 5-hydroxytryptophan by tryptophan hydroxylase . This enzyme is located in the cytoplasm, and the product of the reaction, 5-hydroxytryptophan, is then transported into synaptic vesicles, where it is converted into serotonin . The localization of this compound in the cytoplasm is crucial for its role in serotonin synthesis .

Chemical Reactions Analysis

Alpha-methyltryptophan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can produce different derivatives, such as alpha-methylserotonin.

    Substitution: It can undergo substitution reactions, particularly at the indole ring.

Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350250
Record name alpha-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16709-25-4
Record name alpha-Methyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYL-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: αMT acts primarily as an inhibitor of specific amino acid transporters, particularly SLC6A14 (ATB0,+). This transporter is responsible for the uptake of a broad range of amino acids, including essential ones. By blocking SLC6A14, αMT can induce amino acid starvation in cells that rely on this transporter for their nutritional needs [, ].

A: αMT treatment of SLC6A14-positive cancer cells can lead to: * Upregulation of asparagine synthetase and CHOP, indicating amino acid starvation [].* Decreased mTOR signaling, evidenced by reduced phosphorylation of S6 and S6kinase, highlighting interference with nutrient sensing pathways [].* Induction of autophagy, observed through microscopic examination and biochemical markers [].* Apoptosis, particularly when autophagy is inhibited [].

A: αMT can be metabolized to α-methylserotonin (αM5HT) in vivo [, ]. This metabolite can accumulate in the brain and pineal gland, exhibiting a diurnal rhythm similar to serotonin []. While αMT itself doesn't directly inhibit serotonin synthesis, its conversion to αM5HT and potential interactions with serotonin receptors add complexity to its effects on serotonergic systems. [, , , ]

ANone: The molecular formula of α-methyltryptophan is C12H14N2O2. Its molecular weight is 218.25 g/mol.

A: The α-methyl group is crucial for αMT's inhibitory activity on SLC6A14. Unlike tryptophan, which is a substrate for this transporter, αMT acts as a blocker. This difference in activity highlights the importance of the α-methyl group in determining how the molecule interacts with the transporter's binding site [, ].

A: Research on "dipeptoid" analogs of CCK, which incorporate α-methyltryptophan as a key structural element, demonstrates the impact of structural modifications. For instance, compounds with specific modifications at the C-terminus, while retaining the crucial α-methyltryptophan and adamantyloxycarbonyl moieties, exhibited improved pharmacokinetic properties, including enhanced oral bioavailability and brain penetration [, , ].

ANone: αMT shows promise as:* A tool to study SLC6A14: Its ability to block this transporter makes it valuable for investigating the role of SLC6A14 in cancer cell growth and survival. * A potential anticancer agent: By inducing amino acid starvation, αMT can inhibit the growth of SLC6A14-positive cancer cell lines in vitro and potentially in vivo. * A lead compound: Further research can focus on developing more potent and selective SLC6A14 inhibitors based on the αMT scaffold.

A: αMT has been explored as a tool in:* Investigating serotonin synthesis: Its ability to be converted to αM5HT allows researchers to study serotonin pathways [, , ].* Studying insect physiology: αMT has been used to manipulate serotonin levels in insects, revealing its roles in behavior, such as aggression and escape responses [, , ].

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